(5Z)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione
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Overview
Description
(5Z)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a nitrophenyl group and an imidazolidine-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde with imidazolidine-2,4-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule
Medicine
In medicine, the compound and its derivatives are investigated for their pharmacological properties. Preliminary studies suggest that they may have anti-inflammatory, antimicrobial, and anticancer activities, making them candidates for further drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism of action of (5Z)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione involves its interaction with specific molecular targets. The nitrophenyl group is known to participate in electron transfer reactions, which can modulate the activity of enzymes and other proteins. Additionally, the imidazolidine-2,4-dione moiety can interact with nucleic acids and proteins, affecting their function and stability. These interactions are mediated through hydrogen bonding, van der Waals forces, and hydrophobic interactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a similar keto-enol tautomerism.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in organic synthesis.
Uniqueness
What sets (5Z)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione apart from similar compounds is its unique combination of a nitrophenyl-substituted pyrrole ring and an imidazolidine-2,4-dione moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H14N4O4 |
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Molecular Weight |
326.31 g/mol |
IUPAC Name |
(5Z)-5-[[2,5-dimethyl-1-(4-nitrophenyl)pyrrol-3-yl]methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H14N4O4/c1-9-7-11(8-14-15(21)18-16(22)17-14)10(2)19(9)12-3-5-13(6-4-12)20(23)24/h3-8H,1-2H3,(H2,17,18,21,22)/b14-8- |
InChI Key |
LZBPRDUNDSUHTR-ZSOIEALJSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)[N+](=O)[O-])C)/C=C\3/C(=O)NC(=O)N3 |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)[N+](=O)[O-])C)C=C3C(=O)NC(=O)N3 |
Origin of Product |
United States |
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